Imipramine, chemically known as 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, is a tricyclic compound classified as a dibenzazepine derivative. It plays a significant role in scientific research as a pharmacological tool for investigating neurotransmitter systems, particularly serotonin and norepinephrine, and their roles in various physiological and pathological processes. 29, 30
Imipramine possesses a tricyclic structure with a central seven-membered azepine ring fused to two benzene rings. A dimethylaminopropyl side chain is attached to the central nitrogen atom of the azepine ring. The spatial arrangement of these structural features contributes to its binding affinity for various neurotransmitter transporters and receptors.
Imipramine undergoes various metabolic transformations, primarily in the liver. N-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP2D6, leads to the formation of desipramine, an active metabolite with similar pharmacological properties. 8, 15 Other metabolic pathways include aromatic hydroxylation and N-oxidation.
Imipramine primarily acts by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission. 29, 30 It exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter. Imipramine also interacts with various other neurotransmitter receptors, including muscarinic acetylcholine receptors, histamine receptors, and alpha-adrenergic receptors, contributing to its broader pharmacological profile.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: